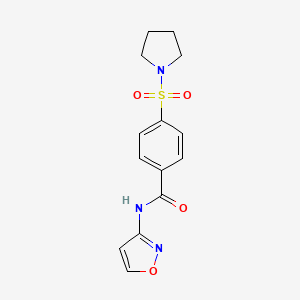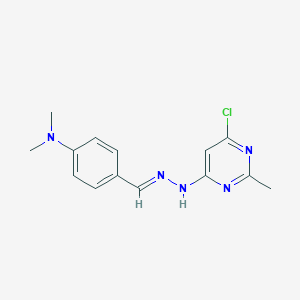
4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as DMACCPH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a hydrazone derivative of pyrimidine and has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is not fully understood, but several studies have suggested that it induces cell death by disrupting the mitochondrial membrane potential and activating caspases. 4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has also been reported to inhibit the activity of topoisomerase II, which is an essential enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, 4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to inhibit angiogenesis, which is the formation of new blood vessels, by suppressing the expression of vascular endothelial growth factor (VEGF).
实验室实验的优点和局限性
4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has several advantages for use in laboratory experiments. It is a stable and relatively easy to synthesize compound, which makes it a useful tool for studying the mechanism of action of various drugs and chemicals. However, 4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone also has some limitations, including its low solubility in aqueous solutions and its potential toxicity to normal cells.
未来方向
There are several future directions for research on 4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. One potential area of research is in the development of 4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone-based anticancer drugs. Several studies have reported promising results in preclinical studies, and further research is needed to optimize the pharmacokinetic and pharmacodynamic properties of 4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone.
Another area of research is in the development of 4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone-based imaging agents for the diagnosis and monitoring of cancer. 4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to accumulate selectively in cancer cells, and this property can be exploited for the development of imaging agents that can detect the presence of cancer cells in vivo.
Conclusion:
In conclusion, 4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is a promising chemical compound that has shown potential applications in various fields of scientific research. Its anticancer properties and mechanism of action have been extensively studied, and further research is needed to optimize its use in laboratory experiments and to develop 4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone-based drugs and imaging agents for clinical use.
合成方法
The synthesis of 4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone involves the reaction of 6-chloro-2-methyl-4-pyrimidinyl hydrazine with 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain a pure and stable compound. The synthesis of 4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been reported in several research articles, and various modifications have been made to optimize the yield and purity of the compound.
科学研究应用
4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of medicinal chemistry, where 4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been investigated for its anticancer properties. Several studies have reported that 4-(dimethylamino)benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone exhibits potent cytotoxic activity against various cancer cell lines, including leukemia, breast cancer, and lung cancer.
属性
IUPAC Name |
6-chloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5/c1-10-17-13(15)8-14(18-10)19-16-9-11-4-6-12(7-5-11)20(2)3/h4-9H,1-3H3,(H,17,18,19)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFADNHPRVBCMD-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C/C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

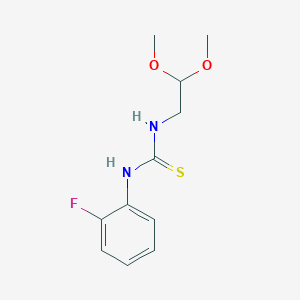

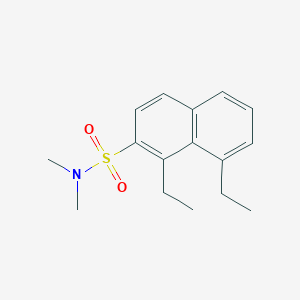
![N'-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5790271.png)
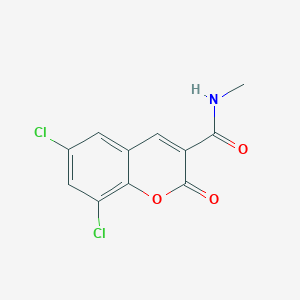
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5790280.png)

![3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid](/img/structure/B5790289.png)
![7-hydroxy-1,3-dimethyl-6-(1-naphthyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5790299.png)
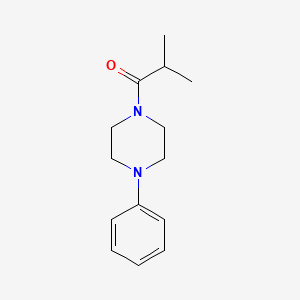
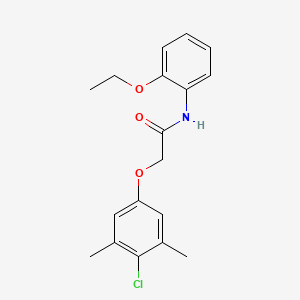
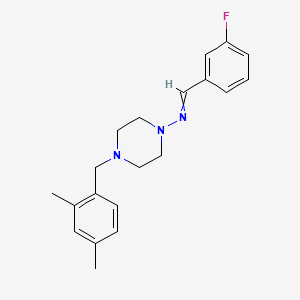
![tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5790328.png)
